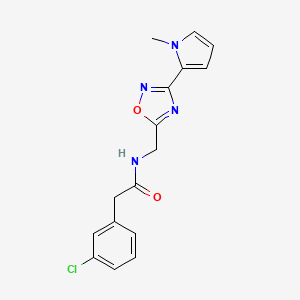
2-(3-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN4O2 and its molecular weight is 330.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group, a pyrrole moiety, and an oxadiazole ring. These structural components are known to contribute to various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to the one have shown inhibitory effects against several cancer cell lines. A study found that certain oxadiazole derivatives had IC50 values ranging from 19 to 56 µM against Leishmania donovani, highlighting their potential as anticancer agents .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Human Colon Adenocarcinoma | 92.4 |
| Compound B | Human Lung Adenocarcinoma | 56 |
| Compound C | Human Ovarian Adenocarcinoma | 19 |
Anti-inflammatory Effects
The incorporation of oxadiazole rings has been linked to anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory process . This suggests that our compound may also possess anti-inflammatory properties.
Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial effects. Research has shown that these compounds can exhibit antibacterial and antifungal activities, making them candidates for further exploration in treating infections .
The mechanisms underlying the biological activities of the compound involve multiple pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as COX and various kinases involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines and showed promising results with significant cell death at low concentrations .
- Inflammation Model : In vivo studies using animal models demonstrated that compounds with the oxadiazole structure significantly reduced inflammation markers compared to controls .
- Antimicrobial Testing : A series of oxadiazole derivatives were screened for antimicrobial activity, revealing effective inhibition against both Gram-positive and Gram-negative bacteria .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-21-7-3-6-13(21)16-19-15(23-20-16)10-18-14(22)9-11-4-2-5-12(17)8-11/h2-8H,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBFFKCRZFDRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














